4-Bromo-3-(methylsulfanyl)pyridine
Overview
Description
4-Bromo-3-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H6BrNS It is a pyridine derivative where the bromine atom is attached to the fourth position and a methylsulfanyl group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(methylsulfanyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Major Products Formed:
- Substituted pyridine derivatives
- Sulfoxides and sulfones
- Biaryl compounds
Scientific Research Applications
4-Bromo-3-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methylsulfanyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methylsulfanyl group is oxidized to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- 3-Bromo-4-(methylsulfanyl)pyridine
- 4-Bromo-2-(methylsulfanyl)pyridine
- 4-Chloro-3-(methylsulfanyl)pyridine
Comparison: 4-Bromo-3-(methylsulfanyl)pyridine is unique due to the specific positioning of the bromine and methylsulfanyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
4-bromo-3-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPKHJAEZMLISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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